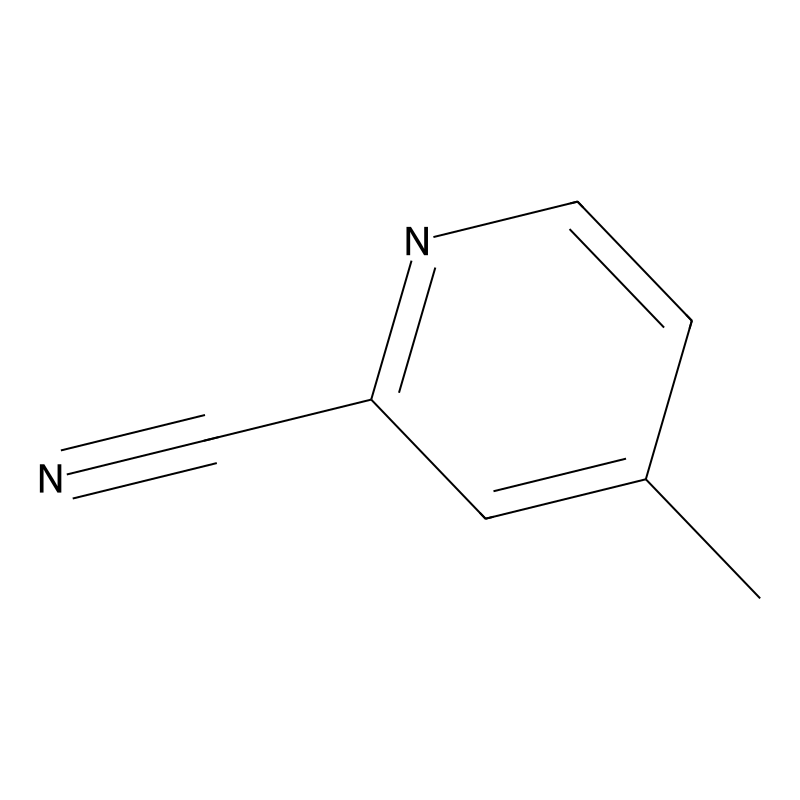

2-Cyano-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application: 2-Cyano-4-methylpyridine is used in chemical synthesis . It can react to produce C7H7NO2.ClH .

Method of Application: This reaction requires the reagent 6 NHCl .

Results: The product of this reaction is C7H7NO2.ClH .

Nonlinear Optical Materials

Application: 2-Cyano-4-methylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals .

Method of Application: The crystals were grown by slow solvent evaporation (SSE) method . The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system .

Results: The second order hyperpolarizability of the crystal was analyzed theoretically .

2-Cyano-4-methylpyridine is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with a cyano group at the 2-position and a methyl group at the 4-position. The compound appears as a white to gray powder or crystal, with a melting point ranging from 86.0 to 90.0 °C and a boiling point of approximately 135-136 °C . Its structure contributes to its unique chemical properties, making it an important compound in various

- Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions.

- Condensation Reactions: It can react with various electrophiles to form more complex molecules.

- Reduction Reactions: The cyano group can be reduced to form amine derivatives under specific conditions .

For example, the reaction of 2-cyano-4-methylpyridine with hydrochloric acid can yield products such as C7H7NO2·HCl, indicating its potential for forming hydrochloride salts .

Research indicates that 2-cyano-4-methylpyridine exhibits biological activity, particularly in pharmacological contexts. It has been noted for its toxicity when ingested, classified as toxic if swallowed (H301) and causing skin irritation (H315) . Some studies suggest that derivatives of this compound may have potential applications in medicinal chemistry, particularly as intermediates in drug synthesis.

Several methods exist for synthesizing 2-cyano-4-methylpyridine:

- Cyanation of Pyridine Derivatives: One common method involves the cyanation of 4-methylpyridine using potassium cyanide in the presence of acylating agents. This reaction typically requires elevated temperatures (around 120 °C) and yields significant amounts of the desired product .

- Direct Formation from Pyridine N-Oxides: Another approach is the direct formation from pyridine N-oxides through reaction with cyanide sources, which also yields 2-cyano-4-methylpyridine effectively under specific conditions .

- Alternative Synthetic Routes: Various other synthetic pathways are explored in literature, utilizing different reagents and conditions to optimize yield and purity .

2-Cyano-4-methylpyridine finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

- Agricultural Chemicals: The compound is utilized in developing agrochemicals due to its biological activity.

- Material Science: It is also explored for use in creating advanced materials due to its unique chemical properties.

Studies on interaction profiles indicate that 2-cyano-4-methylpyridine interacts with various biological systems. Its toxicity profile suggests careful handling and consideration in formulations intended for biological applications. Investigations into its interactions with enzymes and receptors are ongoing, aiming to elucidate potential therapeutic roles or risks associated with its use.

Several compounds share structural similarities with 2-cyano-4-methylpyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| 2-Cyano-6-methylpyridine | Cyano group at position 2, methyl at position 6 | Different substitution pattern |

| 3-Cyano-4-methylpyridine | Cyano group at position 3 | Variation in position affecting reactivity |

| 4-Methylpyridine | Methyl group at position 4 | Lacks cyano group; different reactivity |

| 3-Amino-6-isopropylpyridine | Amino group at position 3 | Functional group changes biological activity |

| 5-Cyano-2-methylpyridine | Cyano group at position 5 | Different position influences properties |

These compounds highlight the structural diversity within pyridine derivatives while emphasizing how slight modifications can lead to significant differences in chemical behavior and biological activity.

XLogP3

GHS Hazard Statements

H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant